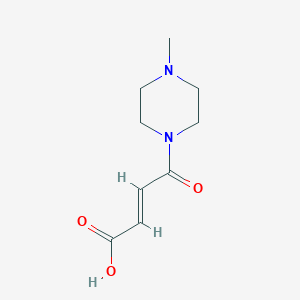

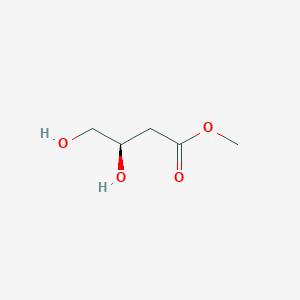

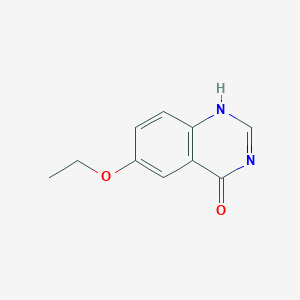

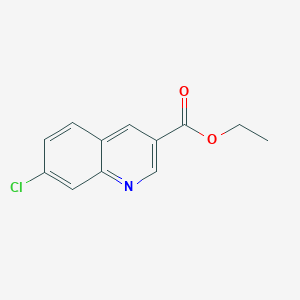

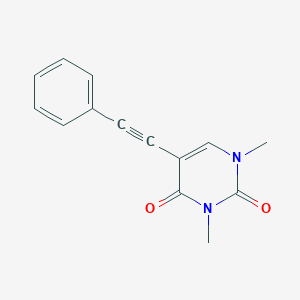

6-ethoxyquinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazoline derivatives are a significant class of organic compounds that have been widely studied for their diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . They form an extensive and diverse category of organic molecules, and their varied therapeutic benefits have piqued the interest of medicinal chemists .

Synthesis Analysis

A number of novel 4-aminoquinazoline derivatives have been synthesized by four-step synthesis . The key intermediates were prepared by nucleophilic substitution reaction between compound 2 and substituted anilines . The intermediates were then hydrolyzed with ammonia giving 7-methoxy-4- (substituent aniline)quinazolin-6-ol derivatives .

Molecular Structure Analysis

The structures of the synthesized compounds have been characterized by IR and 1 H NMR spectra, element analysis, and single crystal X-ray diffraction .

Chemical Reactions Analysis

The synthetic approach to compounds is outlined in Scheme 1. Commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate was chlorinated by phosphorus oxychloride with the formation of 6-acetoxy-4-chloro-7-methoxyquinazoline .

科学的研究の応用

Antioxidant Activity Analysis

Quinazoline derivatives are extensively studied for their antioxidant properties. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are critical in assessing the antioxidant capacity of various compounds, including quinazoline derivatives. These methods are based on chemical reactions and are monitored via spectrophotometry, indicating their applicability in analyzing the antioxidant potential of complex samples (Munteanu & Apetrei, 2021).

Antioxidant Efficacy in Fish Meal Preservation

Ethoxyquin (1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline), a compound structurally similar to 6-ethoxyquinazolin-4(3H)-one, demonstrates significant antioxidant efficacy in preserving polyunsaturated fatty acids in fish meal. This efficacy underscores the importance of such antioxidants in protecting valuable nutrients and preventing spontaneous combustion due to the high degree of unsaturation in residual lipids (de Koning, 2002).

Role in Enzymatic Degradation of Organic Pollutants

The enzymatic approach, utilizing redox mediators, has shown promise in the degradation of recalcitrant organic pollutants in wastewater. Quinazoline derivatives, through their interaction with enzymes like laccases and peroxidases, could potentially enhance the efficiency of degradation processes, highlighting their relevance in environmental remediation efforts (Husain & Husain, 2007).

Insights into Amyloid Imaging in Alzheimer's Disease

Amyloid imaging, crucial for understanding Alzheimer's disease, involves ligands that can measure amyloid in vivo. Quinazoline derivatives have been explored as potential ligands in PET imaging to detect amyloid plaques, offering insights into the disease's progression and aiding in early detection (Nordberg, 2007).

将来の方向性

特性

IUPAC Name |

6-ethoxy-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-7-3-4-9-8(5-7)10(13)12-6-11-9/h3-6H,2H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDVYRHGDRXTQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565706 |

Source

|

| Record name | 6-Ethoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxyquinazolin-4(3H)-one | |

CAS RN |

155960-97-7 |

Source

|

| Record name | 6-Ethoxy-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)